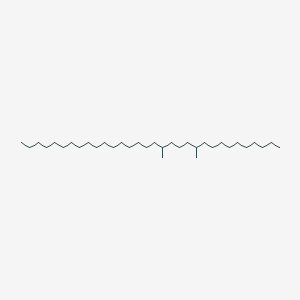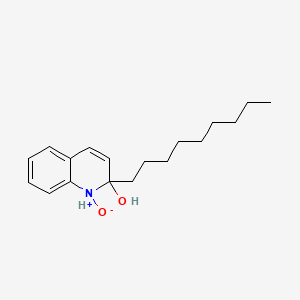
2-Nonyl-1-oxo-1,2-dihydro-1lambda~5~-quinolin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nonyl-1-oxo-1,2-dihydro-1lambda~5~-quinolin-2-ol is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nonyl-1-oxo-1,2-dihydro-1lambda~5~-quinolin-2-ol can be achieved through several methods. One common approach involves the Skraup synthesis, which is a classical method for preparing quinoline derivatives. This method typically involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The reaction proceeds through the formation of acrolein, which undergoes cyclization and oxidation to yield the quinoline core.
Industrial Production Methods
Industrial production of this compound may involve large-scale Skraup synthesis or other optimized synthetic routes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-Nonyl-1-oxo-1,2-dihydro-1lambda~5~-quinolin-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used.
Scientific Research Applications
2-Nonyl-1-oxo-1,2-dihydro-1lambda~5~-quinolin-2-ol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound may be explored for drug development.
Industry: It can be used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Nonyl-1-oxo-1,2-dihydro-1lambda~5~-quinolin-2-ol involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, the compound may inhibit key enzymes involved in cellular processes, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Heptyl-3-hydroxy-4(1H)-quinolone: Another quinoline derivative with similar biological activities.
2-Heptyl-4-hydroxyquinoline: A precursor in the biosynthesis of quinoline derivatives.
2-Nonyl-3-hydroxy-4(1H)-quinolone: A closely related compound with a similar structure but different functional groups.
Uniqueness
2-Nonyl-1-oxo-1,2-dihydro-1lambda~5~-quinolin-2-ol is unique due to its specific nonyl side chain and the presence of both oxo and hydroxyl groups
Properties
CAS No. |
66319-28-6 |
|---|---|
Molecular Formula |
C18H27NO2 |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
2-nonyl-1-oxido-1H-quinolin-1-ium-2-ol |
InChI |
InChI=1S/C18H27NO2/c1-2-3-4-5-6-7-10-14-18(20)15-13-16-11-8-9-12-17(16)19(18)21/h8-9,11-13,15,19-20H,2-7,10,14H2,1H3 |
InChI Key |
DYCQIOCUFBJEAU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1(C=CC2=CC=CC=C2[NH+]1[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


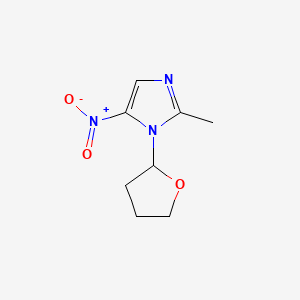


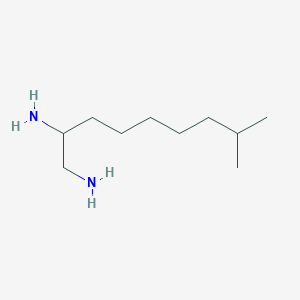

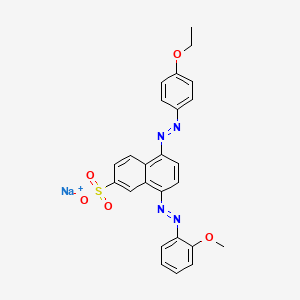
![6-Hydroxy-3-[2-(4-nitrophenyl)hydrazinylidene]-4-oxo-N-(pyridin-2-yl)cyclohexa-1,5-diene-1-carboxamide](/img/structure/B14462132.png)
![3-[4-(Tetradecyloxy)phenyl]prop-2-enoic acid](/img/structure/B14462137.png)
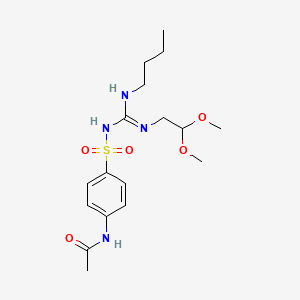
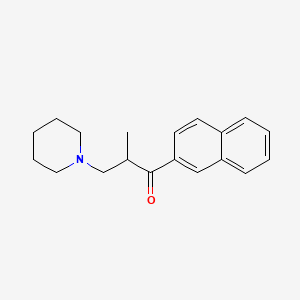

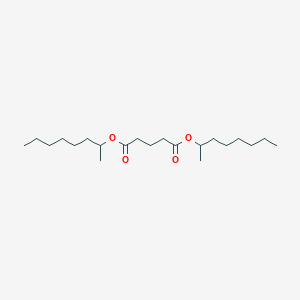
![Benzenesulfonic acid, 2,5-dichloro-4-[4,5-dihydro-3-methyl-4-[[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]azo]-5-oxo-1H-pyrazol-1-yl]-, sodium salt](/img/structure/B14462172.png)
